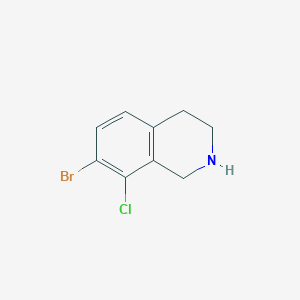
2-(Difluoromethyl)-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-2,6-dimethylmorpholine is an organic compound that belongs to the class of morpholines. Morpholines are heterocyclic amines that contain both nitrogen and oxygen in their ring structure. The presence of difluoromethyl and dimethyl groups in this compound imparts unique chemical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-2,6-dimethylmorpholine typically involves the difluoromethylation of a morpholine precursor. One common method is the reaction of 2,6-dimethylmorpholine with a difluoromethylating agent such as difluoromethyl bromide (BrCF2H) in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial processes may also incorporate purification steps such as distillation or crystallization to obtain high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Difluoromethyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, organometallic compounds
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives
Reduction: Formation of reduced morpholine derivatives
Substitution: Formation of substituted morpholine derivatives
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. The difluoromethyl group can enhance the stability and reactivity of the target compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound may also influence cellular pathways by altering the function of key proteins and signaling molecules .
Vergleich Mit ähnlichen Verbindungen
2-(Trifluoromethyl)-2,6-dimethylmorpholine: Contains a trifluoromethyl group instead of a difluoromethyl group.
2-(Chloromethyl)-2,6-dimethylmorpholine: Contains a chloromethyl group instead of a difluoromethyl group.
2-(Bromomethyl)-2,6-dimethylmorpholine: Contains a bromomethyl group instead of a difluoromethyl group.
Uniqueness: 2-(Difluoromethyl)-2,6-dimethylmorpholine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c1-5-3-10-4-7(2,11-5)6(8)9/h5-6,10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBDLFMQDZFLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)(C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4--yl]methylene]-3-(2-phenylethyl)-2-thioxo-4-thiazolidinone](/img/structure/B2920937.png)
![Methyl 2-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate](/img/structure/B2920943.png)
![2-(4-Biphenylyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2920944.png)

![Allyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2920946.png)
![1-(4-Fluorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2920947.png)
![2-{[3-(DIETHYLAMINO)PROPYL]AMINO}-3-[(3-NITROPHENYL)CARBAMOYL]PROPANOIC ACID](/img/structure/B2920948.png)





![N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide](/img/structure/B2920958.png)

